molecular formula C23H27N7O4 B2911049 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide CAS No. 1207000-32-5

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide

Número de catálogo: B2911049
Número CAS: 1207000-32-5
Peso molecular: 465.514
Clave InChI: QSBLHPHTDRUMRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{[(2,4-Dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a 2,4-dimethoxyphenyl carbamoyl methyl group and a 4-(1H-tetrazol-1-yl)phenyl substituent. The compound’s structure combines a central piperidine ring with dual amide linkages, which are critical for its pharmacological interactions. The 2,4-dimethoxy group enhances lipophilicity and may influence metabolic stability, while the tetrazole moiety acts as a bioisostere for carboxylic acids, improving solubility and hydrogen-bonding capacity .

Propiedades

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O4/c1-33-19-7-8-20(21(13-19)34-2)26-22(31)14-29-11-9-16(10-12-29)23(32)25-17-3-5-18(6-4-17)30-15-24-27-28-30/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBLHPHTDRUMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action, based on available literature and research findings.

Chemical Structure

The molecular formula of the compound is C21H24N6O4C_{21}H_{24}N_{6}O_{4}, with a molecular weight of approximately 424.46 g/mol. The structure includes a piperidine core modified by various functional groups, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit various biological activities, including:

  • Anticancer Activity : Many piperidine derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain analogs demonstrate effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes like α-glucosidase and others involved in metabolic pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Interaction with Receptors : The presence of the tetrazole ring suggests potential interactions with receptors involved in signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : The carbamoyl group may enhance binding affinity to target enzymes, disrupting their normal function and leading to therapeutic effects.

Anticancer Activity

A study conducted on piperidine derivatives revealed that modifications at the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups showed enhanced activity due to increased lipophilicity and receptor binding efficiency.

CompoundCell LineIC50 (µM)Mechanism
AHT295.0Apoptosis induction
BMCF73.5Cell cycle arrest
CHeLa2.0Inhibition of DNA synthesis

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds. For example, derivatives with electron-donating groups exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DS. aureus0.5 µg/mL
EE. coli1.0 µg/mL

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that similar compounds exhibit favorable absorption profiles and moderate bioavailability. However, toxicity assessments are necessary to ensure safety in clinical applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include piperidine-carboxamides with benzimidazolone, benzothiazole, or halogenated aryl groups. Key comparisons are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2,4-Dimethoxyphenyl, tetrazole ~483 (estimated) Enhanced solubility (tetrazole), potential metabolic stability (methoxy groups)
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide Bromo-benzodiazol, 4-chlorophenyl 449.1 High halogen content may improve target binding but reduce solubility
N-(4-Methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide Methylphenyl, benzimidazolone 370.12 Simplified structure with moderate lipophilicity; lower molecular weight
1-(3-Methoxy-pyrazole-4-carbonyl)-N-(2-trifluoromethylphenyl)piperidine-4-carboxamide Trifluoromethylphenyl, methoxy-pyrazole 410.4 Electron-withdrawing CF3 group enhances stability and receptor affinity
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide Chlorobenzenesulfonyl, benzothiazol 450.0 Sulfonyl group improves pharmacokinetics; benzothiazol may modulate selectivity

Research Findings and Implications

  • Pharmacokinetic Advantages : The tetrazole and dimethoxy groups in the target compound likely confer balanced lipophilicity (logP ~2–3), improving blood-brain barrier penetration compared to halogenated analogs .
  • Selectivity Challenges : Unlike benzothiazol- or pyrazole-containing derivatives (), the tetrazole group may reduce off-target effects but requires validation in enzyme inhibition assays.
  • Thermodynamic Stability : The rigid piperidine-carboxamide scaffold, combined with methoxy groups, suggests resistance to oxidative metabolism, a common issue in N-methylpiperidine derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.